2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core, a chromen-4-one moiety, and various substituents such as ethylsulfanyl and chlorophenyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Chromen-4-one Moiety: The chromen-4-one moiety can be introduced through a condensation reaction between a suitable phenol derivative and a β-keto ester.
Substitution Reactions: The ethylsulfanyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as ethylthiol and chlorobenzene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done through the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the ethylsulfanyl or chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylthiol or chlorobenzene in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-acetyl-3-(ethylsulfanyl)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 4-acetyl-1-benzyl-5-(4-dimethylamino)phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-5-(2-chlorophenyl)-1-(2-dimethylamino)ethyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its combination of a quinoline core and a chromen-4-one moiety, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C30H28ClNO5S |
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Molecular Weight |
550.1 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H28ClNO5S/c1-3-38-13-12-36-30(35)26-17(2)32-23-14-18(19-8-4-6-10-22(19)31)15-24(33)28(23)27(26)21-16-37-25-11-7-5-9-20(25)29(21)34/h4-11,16,18,27,32H,3,12-15H2,1-2H3 |
InChI Key |
ZTYLHPKCGGGYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CC(C2)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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